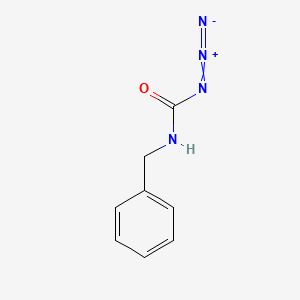![molecular formula C24H21N3O2 B14624189 3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) CAS No. 57637-77-1](/img/structure/B14624189.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) typically involves the condensation of pyridine-4-carboxaldehyde with 5-methoxyindole under specific conditions. One common method includes:
Condensation Reaction: Pyridine-4-carboxaldehyde is reacted with 5-methoxyindole in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Temperature: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Lacks the methoxy groups, which may affect its biological activity and solubility.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1H-indole: Contains additional methoxy and methyl groups, potentially altering its chemical properties.
Uniqueness
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is unique due to its specific structure, which combines a pyridine ring with two methoxyindole units. This unique arrangement may confer distinct biological activities and chemical properties compared to other indole derivatives.
Propriétés
Numéro CAS |
57637-77-1 |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3O2/c1-28-16-3-5-22-18(11-16)20(13-26-22)24(15-7-9-25-10-8-15)21-14-27-23-6-4-17(29-2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
Clé InChI |
ZPMYJKPOHJFZOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


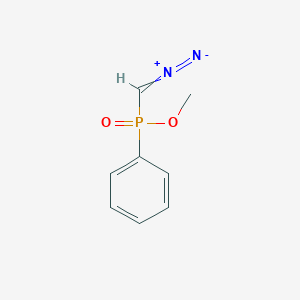
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
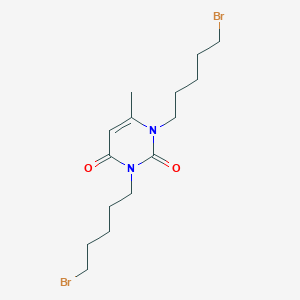
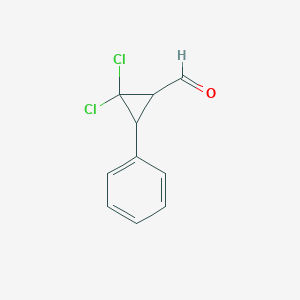
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
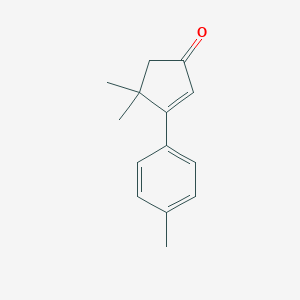

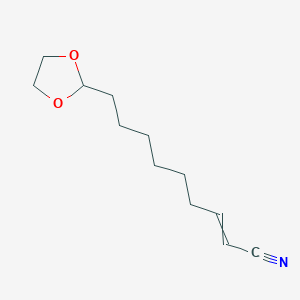
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
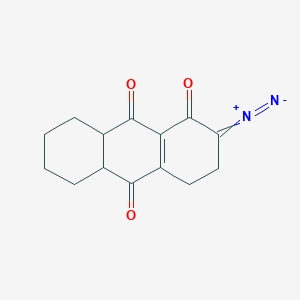
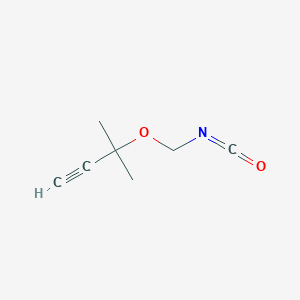

![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
